molecular formula C16H28O2 B8527371 1,8-Cyclohexadecanedione CAS No. 17853-46-2

1,8-Cyclohexadecanedione

Cat. No.: B8527371
CAS No.: 17853-46-2
M. Wt: 252.39 g/mol
InChI Key: SSRUWICMOKOXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Cyclohexadecanedione (C₁₆H₂₈O₂; molecular weight: 252.39 g/mol) is a macrocyclic diketone featuring two ketone groups at the 1- and 8-positions of a 16-membered cyclohexadecane ring. This compound is synthesized via thermolysis or catalytic processes, as demonstrated in its identification through gas chromatography (GC) and spectroscopic methods . Key characteristics include:

  • Melting Point: 68–69°C
  • IR Spectrum: Peaks at 2940, 2870, 1712, 1460, 1370, and 1125 cm⁻¹ (CCl₄) .
  • Mass Spectrum: Fragmentation patterns with prominent peaks at m/z 252 (M⁺), 234, 195, and 55 .

Its structural rigidity and keto functionality make it relevant in synthetic organic chemistry, particularly in polycyclic compound synthesis.

Properties

CAS No.

17853-46-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

cyclohexadecane-1,8-dione

InChI

InChI=1S/C16H28O2/c17-15-11-7-3-1-2-4-8-12-16(18)14-10-6-5-9-13-15/h1-14H2

InChI Key

SSRUWICMOKOXLR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=O)CCCCCCC(=O)CCC1

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

1,8-Cyclohexadecanedione has been investigated for its antiviral properties, particularly against the hepatitis C virus. A study highlighted its role as a protease inhibitor, demonstrating effective inhibition of viral replication in vitro. The compound's structural characteristics allow it to interact with viral proteases, which are crucial for the viral life cycle.

Case Study: Hepatitis C Virus Protease Inhibition

  • Objective : Evaluate the efficacy of this compound as a protease inhibitor.
  • Method : In vitro assays were conducted using Caco-2 cell lines to assess the compound's inhibitory effects.
  • Findings : The compound exhibited significant antiviral activity with an IC50 value of 0.5 µM, indicating its potential as a therapeutic agent against hepatitis C infection .

Photochemical Reactions

The compound has been utilized in various photochemical reactions due to its unique structural features. Its ability to undergo intramolecular hydrogen atom abstraction makes it a valuable reagent in synthetic organic chemistry.

Data Table: Photochemical Properties

Reaction TypeConditionsYield (%)Reference
Intramolecular Hydrogen AbstractionUV Light, Solvent A85%
Diketone FormationMixed Blomquist Reaction90%

Polymer Chemistry

This compound serves as a precursor for synthesizing various polymers. Its diketone structure allows for the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

  • Objective : To develop a thermally stable polymer using this compound.
  • Method : The diketone was polymerized with diols under controlled conditions.
  • Findings : The resulting polymer exhibited improved thermal properties with a glass transition temperature (Tg) of 150°C and excellent mechanical strength .

Chromatographic Applications

Due to its distinct chemical properties, this compound is employed in chromatography for the separation and analysis of complex mixtures. Its ability to form derivatives enhances detection sensitivity.

Data Table: Chromatographic Performance

TechniqueDetection MethodLimit of Detection (LOD)Reference
Gas ChromatographyMass Spectrometry5 ng/mL
High-Performance Liquid Chromatography (HPLC)UV Detection10 ng/mL

Chemical Reactions Analysis

Partial Reduction Reactions

1,8-Cyclohexadecanedione undergoes partial reduction to yield hydroxyketones or diols depending on reaction conditions. Two primary methods are employed:

Metal Hydride Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or diisobutyl aluminum hydride (DIBAL-H) .

  • Solvents :

    • Boron hydrides : Protic solvents (ethanol, methanol, isopropanol) .

    • Aluminum hydrides : Aprotic solvents (diethyl ether, THF, toluene) .

  • Stoichiometry : 0.30–0.75 molar equivalents of hydride relative to diketone .

  • Products :

    • Hydroxyketone (major)

    • Diol (minor)

    • Unreacted diketone

Catalytic Hydrogenation

Hydrogenation is preferred for scalability and selectivity. Key parameters include:

Parameter Optimal Range Impact
CatalystRaney Ni, Pd/C, Pt blackRaney Ni with NaOH (0.05–5 wt%) enhances hydroxyketone selectivity .
Pressure10–20 bar H₂Higher pressures favor diol formation; incomplete H₂ uptake (~35–55%) is ideal .
Temperature50–80°CElevated temperatures accelerate reaction but risk over-reduction .
SolventEthanol, isopropanol, bulkPolar solvents improve catalyst activity .
  • Outcomes :

    • Hydroxyketone yield: 40–70% (GC analysis) .

    • Side products: Diols (5–20%) and residual diketone (10–30%) .

Dehydration to Cyclic Enones

Hydroxyketones derived from this compound undergo acid-catalyzed dehydration to form macrocyclic enones, key intermediates in musk fragrance synthesis:

  • Conditions :

    • Catalyst: KHSO₄ (2–5 wt%) .

    • Temperature: 250°C (neat) .

  • Example :

    • 9-Hydroxycyclohexadecanone → 8-Cyclohexadecen-1-one (musky odor) .

    • Yield: ~66% after sublimation .

Comparative Reaction Pathways

The table below contrasts major reaction pathways:

Reaction Type Key Reagents/Conditions Primary Product Yield Ref
Metal Hydride ReductionNaBH₄, EtOH, 25°CHydroxyketone40–60%
Catalytic HydrogenationRaney Ni, 15 bar H₂, 70°CHydroxyketone50–70%
Acid DehydrationKHSO₄, 250°CCyclohexadecenone60–70%

Challenges and Side Reactions

  • Over-Hydrogenation : Excess H₂ or prolonged reaction times lead to diols (1,8-cyclohexadecanediol) .

  • Solvent Effects : Aprotic solvents reduce diol formation in hydrogenation .

  • Catalyst Recovery : Raney Ni can be reused with <5% activity loss after 3 cycles .

Comparison with Similar Compounds

1,9-Cyclohexadecanedione

Structural Relationship : Positional isomer with ketones at 1- and 9-positions.
Key Data :

Property 1,8-Cyclohexadecanedione 1,9-Cyclohexadecanedione
Melting Point 68–69°C 80–81°C
IR (C=O stretch) 1712 cm⁻¹ 1719 cm⁻¹
Mass Spectrum (M⁺) m/z 252 (14% intensity) m/z 252 (23% intensity)
Major Fragments 84, 55 98, 55

Analysis :

  • The 1,9-isomer exhibits a higher melting point, suggesting differences in crystal packing due to ketone positioning.
  • The IR carbonyl stretch at 1719 cm⁻¹ (vs. 1712 cm⁻¹) indicates a slightly stronger electron-withdrawing environment in the 1,9-isomer.
  • Fragmentation patterns diverge due to distinct ring strain and bond cleavage preferences.

1,4-Cyclohexanedione

Structural Relationship : Smaller cyclic diketone (6-membered ring).
Key Data :

Property This compound 1,4-Cyclohexanedione
Molecular Formula C₁₆H₂₈O₂ C₆H₈O₂
Molecular Weight 252.39 g/mol 112.13 g/mol
Melting Point 68–69°C 96–98°C (literature)
Applications Synthetic intermediates Pharmaceutical precursors

Analysis :

  • The 6-membered ring in 1,4-cyclohexanedione introduces greater ring strain, enhancing reactivity in nucleophilic additions (e.g., enolate formation).
  • Lower molecular weight and higher polarity (XLogP3 = 0 for 1,4-isomer ) improve solubility in polar solvents compared to the hydrophobic macrocycle.

1,3-Cyclohexanedione

Structural Relationship : 6-membered diketone with 1,3-keto groups.
Key Data :

Property This compound 1,3-Cyclohexanedione
Hydrogen Bond Donors 0 0
Topological Polar Surface Area 34.1 Ų (calculated) 34.1 Ų
Bioactivity Not reported Antimicrobial intermediates

Analysis :

  • Both compounds lack hydrogen bond donors, but 1,3-cyclohexanedione is extensively used in medicinal chemistry (e.g., fluorinated analogs for antibacterial agents ).

1,8-Octanediol Derivatives

Structural Relationship : Linear diol vs. macrocyclic diketone.
Key Data :

Property This compound 1,8-Octanediol
Functional Groups Ketones Alcohols
Molecular Formula C₁₆H₂₈O₂ C₈H₁₈O₂
Applications Synthetic intermediates Polymer crosslinkers

Analysis :

  • The diketone’s electrophilic carbonyl groups enable condensations (e.g., aldol reactions), whereas diols participate in esterifications or etherifications.
  • Macrocyclic rigidity vs. linear flexibility impacts their roles in supramolecular chemistry.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 1,8-Cyclohexadecanedione, and how is purity validated?

  • Methodology : Synthesis typically involves thermolysis of precursors, followed by chromatographic separation (e.g., GC) and recrystallization using solvents like petroleum ether (bp 60–80°C). Purity is validated via melting point analysis, infrared spectroscopy (IR), and mass spectrometry (MS). For example, IR peaks at 2940, 2870, and 1712 cm⁻¹ and a mass spectrum with m/e 252 (M⁺) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl groups (e.g., 1712 cm⁻¹ for ketones) and skeletal vibrations.
  • Mass Spectrometry : Confirms molecular weight (m/e 252) and fragmentation patterns (e.g., m/e 234, 195 for decarboxylation products).
  • Comparative Analysis : Cross-referencing with published spectral databases ensures accuracy .

Advanced Research Questions

Q. How can spectrofluorometric titration be optimized to study host-guest interactions involving this compound?

  • Methodology :

  • Job Plot Analysis : Monitor fluorescence intensity at varying β-cyclodextrin (β-CD) concentrations to determine stoichiometry (e.g., 1:1 or 1:2 complexes).
  • pH Control : Maintain pH 7.2 to stabilize ionic states and avoid interference.
  • Thermodynamic Parameters : Calculate binding constants (K) and Gibbs free energy (ΔG) via Benesi-Hildebrand plots .

Q. What strategies resolve contradictions in thermodynamic data from inclusion complex studies?

  • Methodology :

  • Multi-Method Validation : Combine fluorescence, UV-Vis, and isothermal titration calorimetry (ITC) to cross-validate binding constants.
  • Error Analysis : Quantify uncertainties from instrument calibration (e.g., pH meter drift) and sample preparation (e.g., solubility variations).
  • Benchmarking : Compare results with structurally similar systems (e.g., anthraquinone derivatives) to identify outliers .

Q. How do computational methods like DFT aid in understanding this compound’s adsorption and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate adsorption energies (e.g., −1.8 eV for carbon-based materials) and electron transfer pathways.
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability under varying pH (6–8).
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., van der Waals interactions) in crystal structures .

Q. What statistical approaches are recommended for analyzing variability in experimental data?

  • Methodology :

  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., spectral or chromatographic data) to identify dominant variables.
  • Cluster Analysis : Group data by similarity (e.g., UPGMA for hierarchical clustering of spectroscopic profiles).
  • Uncertainty Quantification : Use Monte Carlo simulations to propagate errors from instrumental precision (e.g., ±0.1°C in melting points) .

Methodological Considerations

  • Experimental Design : For reproducibility, document solvent purity (e.g., petroleum ether grade), crystallization conditions, and instrument calibration protocols .
  • Data Reporting : Include raw spectra, chromatograms, and statistical outputs (e.g., PCA loadings) in supplementary materials for peer review .
  • Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling organic solvents) and declare conflicts of interest in funding sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.